

# In vivo comparison of "Raloxifene dimethyl ester hydrochloride" and Bazedoxifene

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## Compound of Interest

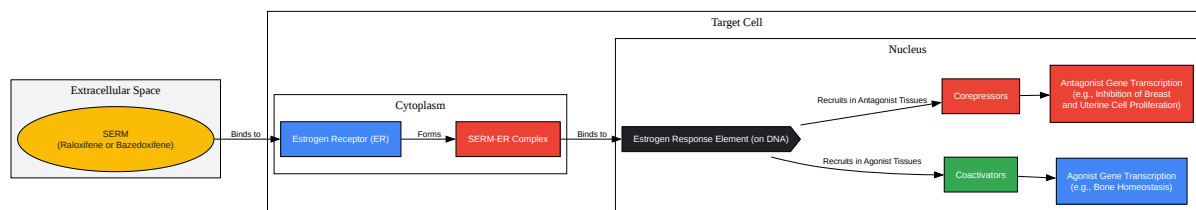
Compound Name: *Raloxifene dimethyl ester hydrochloride*

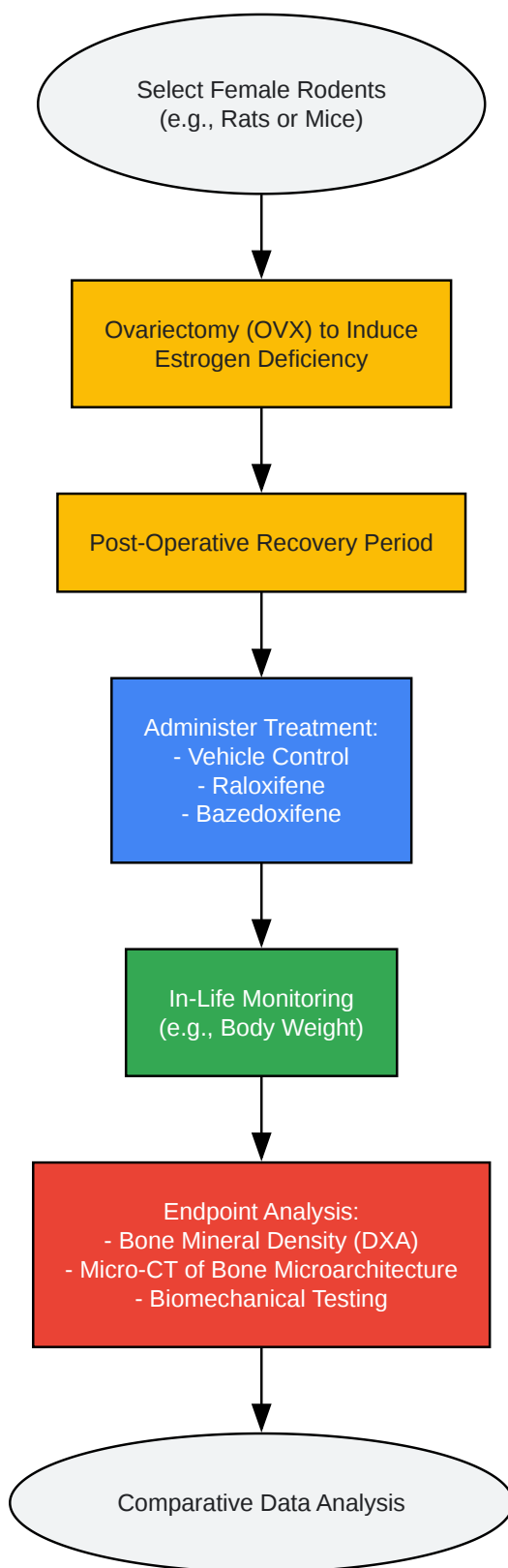
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## Mechanism of Action: A Tale of Tissue-Specific Estrogen Receptor Modulation

Raloxifene and Bazedoxifene belong to the SERM class of drugs, which exhibit tissue-selective estrogen receptor agonist or antagonist activity. Their therapeutic effects are mediated through binding to estrogen receptors (ER $\alpha$  and ER $\beta$ ), leading to conformational changes in the receptor that recruit different co-regulatory proteins in various tissues. This results in estrogen-like effects in some tissues (e.g., bone) and anti-estrogen effects in others (e.g., breast and uterus).





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